molecular formula C10H18O B1615481 2,7-Dimethyloct-5-en-4-one CAS No. 68419-46-5

2,7-Dimethyloct-5-en-4-one

Cat. No. B1615481
CAS RN: 68419-46-5
M. Wt: 154.25 g/mol
InChI Key: CZOUKEVZSCNCAE-UHFFFAOYSA-N
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Description

2,7-Dimethyloct-5-en-4-one is a chemical compound with the molecular formula C10H18O . It has an average mass of 154.249 Da and a monoisotopic mass of 154.135757 Da . It is also known by other names such as (5E)-2,7-Dimethyl-5-octen-4-one .


Molecular Structure Analysis

The molecular structure of 2,7-Dimethyloct-5-en-4-one consists of 10 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C10H18O/c1-8(2)5-6-10(11)7-9(3)4/h5-6,8-9H,7H2,1-4H3/b6-5+ .


Physical And Chemical Properties Analysis

2,7-Dimethyloct-5-en-4-one has a molecular weight of 154.2493 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Interaction with Iron and Molybdenum Carbonyls

Research involving iron and molybdenum carbonyls, particularly focusing on compounds like 5,6-dimethylene-7-oxabicyclo[2.2.1]hept-2-ene, shows applications in understanding complex molecular structures through crystallography. This can provide insights into ligand binding and metal interactions, relevant in fields like catalysis and material science (Pinkerton et al., 1978).

Studies in Organic Chemistry

The reactivity of certain compounds under specific conditions, such as the Vilsmeier and Mannich reactions on certain quinazoline derivatives, has been studied. This adds to the understanding of complex organic reactions and their potential applications in developing new synthetic routes and compounds (Fernández et al., 1998).

Singlet Oxygen Interactions

Studies on how certain compounds like 2,5-dimethyl-2,4-hexadiene interact with singlet oxygen in various solvents provide valuable information on photochemical reactions. Such studies can have implications in understanding oxidative processes and designing materials or processes that are stable under light exposure (Gollnick & Griesbeck, 1984).

DFT/TD-DFT and Molecular Docking Studies

Explorations into the properties of derivatives like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE) using methods like DFT/TD-DFT and molecular docking studies can aid in the understanding of molecular interactions, electronic properties, and potential applications in drug design (Fatima et al., 2021).

properties

IUPAC Name

(E)-2,7-dimethyloct-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(11)7-9(3)4/h5-6,8-9H,7H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOUKEVZSCNCAE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)/C=C/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6071530
Record name 5-Octen-4-one, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6071530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyloct-5-en-4-one

CAS RN

68419-46-5
Record name 5-Octen-4-one, 2,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068419465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Octen-4-one, 2,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Octen-4-one, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6071530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-dimethyloct-5-en-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-OCTEN-4-ONE, 2,7-DIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L2NZP42Y7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AB Camps - 2017 - books.google.com
n excellent aroma chemical encyclopedia for those involved in the specialized field of creating fragrances. A book that exudes one's pure heart and soul. Arcadi is light years ahead of …
Number of citations: 14 books.google.com

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